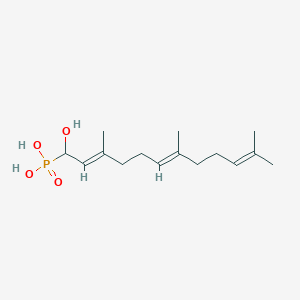

(1-ヒドロキシ-3,7,11-トリメチルドデカ-2,6,10-トリエニル)ホスホン酸

説明

α-hydroxy Farnesyl phosphonic acid is a nonhydrolyzable analog of farnesyl pyrophosphate which acts as a competitive inhibitor of farnesyl transferase (FTase). At concentrations greater than 1 µM, α-hydroxy farnesyl phosphonic acid inhibits the processing of Ras in Ha-ras-transformed NIH3T3 cells.

科学的研究の応用

酵素反応研究

FHPは、ホスホネートを含む酵素反応を調査するために使用できます。 その構造により、ホスホネート基質と相互作用する酵素の模倣物質または阻害剤として作用し、酵素メカニズムと潜在的な薬物標的についての洞察を提供します .

有機合成経路

研究者は、有機合成経路の探求においてFHPを利用しています。 それは、複雑な有機分子の合成における前駆体または中間体として役立ち、新しい合成方法の開発を支援します.

生物学的シグナル伝達経路

特定の生体分子との構造的類似性から、FHPはシグナル伝達経路の研究に役立ちます。 それは、生物学的システムにおけるホスホネートの役割とそのシグナル伝達分子としての可能性を理解するのに役立ちます.

材料科学

FHPのユニークな特性により、新規材料の開発に役立ちます。 ポリマーまたはコーティングへの組み込みにより、耐久性向上または他の化学化合物との特定の相互作用を持つ材料が実現する可能性があります.

農業化学

農業では、FHPは、成長調整剤としての有効性、または殺虫剤製剤の一部としての有効性を調べることができます。 そのホスホン酸基は、植物の成長や害虫の行動に影響を与える可能性があります.

医薬品研究

この化合物は、生物学的膜や酵素と相互作用する能力から、医薬品研究において可能性を秘めています。 それは、新しい医薬品または治療薬を開発するためのリード化合物となる可能性があります.

作用機序

Target of Action

It is known to be a type of sesquiterpenoid , a class of terpenes that typically interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

As a sesquiterpenoid, it likely interacts with its targets through binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Sesquiterpenoids are known to be involved in a wide range of biological processes, including inflammation, cell growth, and apoptosis .

Result of Action

Given its classification as a sesquiterpenoid, it may have a variety of effects depending on the specific targets and pathways it interacts with .

生化学分析

Biochemical Properties

It has been found to interact with the enzyme 5-epi-aristolochene synthase from Nicotiana tabacum

Cellular Effects

It is known to interact with certain enzymes, which suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with the enzyme 5-epi-aristolochene synthase, suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme

生物活性

(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid, also known as α-hydroxy farnesyl phosphonic acid, is a phosphonic acid derivative with significant biological activity. This compound serves as a non-hydrolyzable analog of farnesyl pyrophosphate and acts primarily as a competitive inhibitor of farnesyl transferase (FTase). Its structure and biological implications are critical in various biochemical pathways, particularly in cancer research and cellular signaling.

- Molecular Formula : C₁₅H₂₇O₄P

- Molecular Weight : 302.35 g/mol

- CAS Number : 148796-53-6

- Structure : The compound features a sesquiterpenoid backbone that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇O₄P |

| Molecular Weight | 302.35 g/mol |

| CAS Number | 148796-53-6 |

| Synonyms | Farnesyl Hydroxypohsphonate |

The primary mechanism of action for (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid involves its role as an FTase inhibitor. By inhibiting FTase, this compound disrupts the post-translational modification of proteins such as Ras, which is essential for their localization and function in cell signaling pathways. This inhibition can lead to altered cell growth and apoptosis, making it a subject of interest in cancer therapy.

Biological Activity and Effects

Research indicates that (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid exhibits various biological activities:

- Inhibition of Ras Processing : Studies have shown that at concentrations greater than 1 µM, this compound effectively inhibits the processing of Ras in Ha-ras-transformed NIH3T3 cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .

- Impact on Cell Signaling : As a sesquiterpenoid, it is involved in multiple signaling pathways related to inflammation and cellular growth. Its interaction with cellular targets can modulate pathways associated with cancer progression .

- Potential Therapeutic Applications : Given its ability to inhibit FTase and affect Ras signaling pathways, (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid is being investigated for its potential use in therapeutic strategies against cancers characterized by aberrant Ras signaling .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls .

- In Vivo Studies : Animal models treated with this compound showed decreased tumor growth rates and improved survival outcomes when combined with standard chemotherapy agents .

特性

IUPAC Name |

(1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27O4P/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)20(17,18)19/h7,9,11,15-16H,5-6,8,10H2,1-4H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONZTFSZTWQCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(O)P(=O)(O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274355 | |

| Record name | (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148796-53-6 | |

| Record name | (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。